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Compound of Interest

Compound Name: PF-06685249

Cat. No.: B15540997 Get Quote

Introduction: PF-06685249, also known as PF-249, is a potent, orally active small molecule that

functions as a direct, allosteric activator of 5'-adenosine monophosphate-activated protein

kinase (AMPK).[1][2] As a key cellular energy sensor, AMPK plays a crucial role in regulating

metabolic pathways, making it a significant therapeutic target for metabolic disorders.[3][4] PF-
06685249 has demonstrated selectivity for AMPK heterotrimers containing the β1 subunit and

has been investigated for its potential in treating diabetic nephropathy.[2][5] This technical

guide provides a comprehensive overview of the available preclinical data on PF-06685249,

detailing its mechanism of action, in vitro and in vivo pharmacology, and pharmacokinetic

properties.

Mechanism of Action
PF-06685249 functions as an allosteric activator of AMPK, meaning it binds to a site on the

enzyme distinct from the active site to induce a conformational change that increases its

activity.[2] This activation occurs without altering the cellular AMP/ATP ratio.[2] The compound

shows potent activation of AMPK α1β1γ1 and α2β1γ1 complexes, with minimal activity

observed at isoforms containing the β2 subunit.[5][6]

Upon activation by PF-06685249, AMPK phosphorylates downstream target proteins, initiating

a cascade of events aimed at restoring cellular energy homeostasis. This includes the inhibition

of anabolic pathways, such as lipid and cholesterol synthesis, and the activation of catabolic

pathways.[3]
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Caption: Signaling pathway of PF-06685249-mediated AMPK activation and downstream

metabolic effects.

In Vitro Preclinical Data
The potency and binding affinity of PF-06685249 for the human AMPK α1β1γ1 isoform have

been quantified through various in vitro assays.

Parameter Value Assay Type Target

EC50 12 nM FRET Assay
Recombinant human

AMPK α1β1γ1

Kd 14 nM
Surface Plasmon

Resonance (SPR)

Recombinant human

AMPK α1β1γ1

Data sourced from references:[1][5][6][7]

Experimental Protocols
AMPK Activation Assay (FRET): The activating activity of PF-06685249 on human α1β1γ1-

AMPK was determined using a Förster Resonance Energy Transfer (FRET) assay. This assay

typically involves a fluorescently labeled peptide substrate and a specific antibody.

Phosphorylation of the substrate by activated AMPK leads to a change in the FRET signal,

allowing for the quantification of enzyme activity. The concentration of PF-06685249 that

produces 50% of the maximal response is determined as the EC50 value.

Binding Affinity Assay (SPR): The binding affinity of PF-06685249 to the AMPK α1β1γ1

complex was measured using Surface Plasmon Resonance (SPR) experiments.[1][8] In this

method, the AMPK protein is immobilized on a sensor chip. A solution containing PF-06685249
is then passed over the chip surface. The binding of the compound to the protein causes a

change in the refractive index at the surface, which is detected by the SPR instrument. The

rates of association and dissociation are measured to calculate the equilibrium dissociation

constant (Kd), which indicates the binding affinity.
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The efficacy of PF-06685249 was evaluated in the ZSF-1 rat, an obese/diabetic model of

diabetic nephropathy.

Animal Model Dosage Administration Duration Key Findings

ZSF-1 Rats 30-100 mg/kg
Oral (po), once

daily
3 or 68 days

- Increased ratio

of

phosphorylated

AMPK (pAMPK)

to total AMPK

(tAMPK) in

kidney tissue. -

Improved renal

function after 68

days of

administration. -

Lowered plasma

triglyceride

levels.

Data sourced from references:[1][2][9]

Experimental Protocols
ZSF-1 Rat Model of Diabetic Nephropathy:

Animal Model: The ZSF-1 rat is a well-established model that develops obesity, insulin

resistance, and progressive diabetic nephropathy, mimicking key aspects of the human

disease.

Dosing and Administration: PF-06685249 was administered orally (per os) at doses of 30

and 100 mg/kg, once daily, for either a short-term (3 days) or long-term (68 days) period.[1]

[9]

Target Engagement Analysis: To confirm the compound was hitting its target in vivo, kidney

tissue was collected from the rats. The ratio of phosphorylated (active) AMPK to total AMPK
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was measured, likely via Western blot or a similar immunoassay, to assess the degree of

target engagement.[1][9]

Efficacy Endpoints: The primary efficacy endpoint was the improvement of renal function.

This was likely assessed by measuring markers such as proteinuria (excess protein in the

urine) and other indicators of kidney health. Additionally, metabolic parameters like plasma

triglyceride levels were monitored.[2]

In Vivo Experimental Workflow: ZSF-1 Rat Study
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Caption: Experimental workflow for the in vivo evaluation of PF-06685249 in the ZSF-1 rat

model.

Pharmacokinetics and Metabolism
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Preclinical studies revealed that PF-06685249 possesses a desirable pharmacokinetic (PK)

profile. It exhibits good oral absorption, low plasma clearance, and negligible renal clearance in

rodents.[2][8][10] The optimization of this series of indole acid activators focused on reducing

glucuronidation and minimizing renal excretion.[8][10]

A key finding was the correlation between in vivo renal clearance in rats and in vitro uptake by

human and rat renal organic anion transporters (OATs), specifically OAT3.[8][10] Structural

modifications, such as the introduction of a substituted 5-(3-pyridyl) group, were critical to

mitigate this active renal clearance mediated by the OAT3 transporter, leading to the

development of PF-06685249 with improved metabolic stability.[8][10]

Pharmacokinetic Optimization Logic

Initial Compounds:
- High Glucuronidation

- High Renal Clearance via OAT3

Optimization Strategy:
- Modify 5-phenyl substituent

to a substituted 5-(3-pyridyl) group

PF-06685249:
- Improved Metabolic Stability
- Minimized OAT3 Transport

Desirable PK Profile:
- Good Oral Absorption

- Low Plasma Clearance
- Negligible Renal Clearance
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Caption: Logic diagram illustrating the structural optimization of PF-06685249 to improve its

pharmacokinetic profile.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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